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Foreword

For the modern medicinal chemist, the imidazole scaffold remains a cornerstone of drug
design, offering a versatile framework for constructing novel therapeutic agents.[1][2][3] Its
unique electronic properties and ability to engage in various biological interactions have led to
its incorporation in a wide array of approved drugs. This guide focuses on a particularly
valuable, yet underexplored, derivative: 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.
The strategic placement of a bromine atom and a carboxylic acid group on the 1-
methylimidazole core provides two orthogonal points for chemical modification, making it a
highly attractive starting material for the synthesis of complex molecular architectures. This
document aims to provide researchers, scientists, and drug development professionals with a
comprehensive technical overview of this compound, from its synthesis and characterization to
its potential applications in the discovery of new medicines.

Physicochemical Properties and Strategic
Importance
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2-bromo-1-methyl-1H-imidazole-4-carboxylic acid (CAS Number: 852181-03-4) is a solid at
room temperature with the molecular formula CsHsBrN202 and a molecular weight of 205.01

g/mol .[4]
Property Value
Molecular Formula CsHsBrN20:2
Molecular Weight 205.01 g/mol
CAS Number 852181-03-4
Appearance Solid
Storage 2-8°C under an inert atmosphere

The strategic importance of this molecule lies in its bifunctional nature. The bromine atom at
the 2-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-
Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl,
heteroaryl, or alkyl substituents.[5] The carboxylic acid at the 4-position provides a convenient
point for amide bond formation, esterification, or reduction to an alcohol, enabling the
attachment of various side chains or pharmacophores. This dual reactivity makes it an ideal
scaffold for generating libraries of diverse compounds for high-throughput screening in drug
discovery programs.

Proposed Synthesis of 2-bromo-1-methyl-1H-
iImidazole-4-carboxylic acid

While a direct, step-by-step published synthesis for 2-bromo-1-methyl-1H-imidazole-4-
carboxylic acid is not readily available in the current literature, a plausible and efficient
synthetic route can be proposed based on established methodologies for the synthesis and
functionalization of imidazole derivatives. The proposed synthesis involves a three-step
sequence starting from commercially available materials.

Synthetic Workflow

The proposed synthetic pathway is outlined below. It begins with the synthesis of the precursor,
1-methyl-1H-imidazole-4-carboxylic acid, followed by a regioselective bromination at the C2
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position. An alternative final step involving the hydrolysis of a methyl ester precursor is also
considered.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

(1-methyl-4,5-dicyanoimidazole]

:
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Step 2: Bromination
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Caption: Proposed synthetic workflow for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized for safety and efficiency in a
laboratory setting.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

This procedure is adapted from a known synthesis of the precursor.[6]

Hydrolysis: A solution of 1-methyl-4,5-dicyanoimidazole in 6N NaOH is refluxed for 2 hours.

« Acidification: After cooling, the reaction mixture is carefully acidified with concentrated HCI to
a pH of approximately 2 to precipitate 1-methyl-4,5-imidazoledicarboxylic acid.

« Isolation: The precipitate is filtered, washed with cold water, and dried.

o Decarboxylation: The resulting dicarboxylic acid is heated in N,N-dimethylacetamide (DMA)
at 180°C for 3 hours to effect decarboxylation.

» Purification: The solvent is removed under reduced pressure, and the residue is
recrystallized from ethanol to yield 1-methyl-1H-imidazole-4-carboxylic acid.

Step 2: Bromination of 1-methyl-1H-imidazole-4-carboxylic acid
This step is based on general procedures for the bromination of activated imidazole rings.[5]

» Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in a suitable
solvent (e.g., chloroform or acetic acid), N-bromosuccinimide (NBS) (1.05 equivalents) is
added portion-wise at 0°C.

o Reaction: The reaction mixture is stirred at room temperature and monitored by TLC until the
starting material is consumed. The imidazole ring is activated towards electrophilic
substitution, and the C2 position is generally the most reactive site for bromination in N-
substituted imidazoles.
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o Work-up: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy
any remaining bromine. The organic layer is separated, washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel or by
recrystallization to afford 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid.

Alternative Final Step: Hydrolysis of Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

An alternative approach involves the bromination of the methyl ester of 1-methyl-1H-imidazole-
4-carboxylic acid, followed by hydrolysis.

 Esterification: 1-methyl-1H-imidazole-4-carboxylic acid can be converted to its methyl ester,
methyl 1-methyl-1H-imidazole-4-carboxylate, using standard methods such as reaction with
methanol in the presence of a catalytic amount of acid or by using a reagent like methyl
imidazole carbamate (MImC).[7][8]

o Bromination of the Ester: The resulting ester is then brominated using NBS as described
above.

e Hydrolysis: The purified methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is then
hydrolyzed to the target carboxylic acid using aqueous base (e.g., LIOH or NaOH) followed
by acidic workup.[9]

Structural Characterization

Definitive spectroscopic data for 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid is not
currently available in public databases. However, based on the analysis of structurally similar
compounds, the expected spectral characteristics can be predicted.

Disclaimer:The following spectroscopic data are illustrative and based on known values for
similar brominated imidazole derivatives. They are intended to provide a general guide for
characterization and have not been experimentally verified for 2-bromo-1-methyl-1H-
imidazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the
imidazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid
proton. The chemical shift of the C5-H will be influenced by the electron-withdrawing effects
of the bromine and carboxylic acid groups.

e 13C NMR: The carbon NMR spectrum should display signals for the three imidazole ring
carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The C2 carbon,
being directly attached to bromine, will exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the
carboxylic acid (a broad band typically in the range of 2500-3300 cm~1), the C=0 stretch of the
carboxylic acid (around 1700-1725 cm~1), and C-N and C=C stretching vibrations of the
imidazole ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M*) and a characteristic M+2 peak of
nearly equal intensity, which is indicative of the presence of a single bromine atom. High-
resolution mass spectrometry would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid lies in its potential as a
versatile scaffold for the synthesis of novel bioactive molecules. The imidazole core is a
privileged structure in medicinal chemistry, found in numerous drugs with a wide range of
biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
[3][10][11][12]

A Scaffold for Novel Antibacterial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the development
of new antibacterial agents with novel mechanisms of action. Imidazole-containing compounds
have shown promise as inhibitors of various bacterial enzymes.[10][12][13]
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Caption: Drug discovery workflow utilizing the title compound as a scaffold.

Derivatives of 2-bromo-1-methyl-1H-imidazole-4-carboxylic acid can be synthesized to

target essential bacterial enzymes. For instance, by coupling different aryl or heteroaryl groups

at the 2-position and various amine-containing fragments at the 4-position, a diverse library of

compounds can be generated. These compounds could be screened for inhibitory activity
against enzymes such as:

 DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA

replication and are the targets of the fluoroquinolone class of antibiotics. Novel inhibitors are

urgently needed to combat resistance.
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e Mur Ligases (e.g., MurD): These enzymes are involved in the biosynthesis of peptidoglycan,
a crucial component of the bacterial cell wall.[13] Inhibition of this pathway leads to cell lysis
and death.

o Flavohemoglobin: This enzyme is involved in nitric oxide metabolism in microbes, and its
inhibition has been explored as a potential antimicrobial strategy.[13]

The mechanism of action of such imidazole-based inhibitors often involves the coordination of
the imidazole nitrogen atoms to metal ions in the active site of metalloenzymes or through
hydrogen bonding and hydrophobic interactions with key amino acid residues.[11][13][14]

Potential as a Framework for Other Therapeutic Areas

Beyond antibacterial applications, the imidazole scaffold is prevalent in drugs targeting a
multitude of diseases.[1][15] The functional handles on 2-bromo-1-methyl-1H-imidazole-4-
carboxylic acid allow for its elaboration into potential inhibitors of:

e Kinases: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding
pocket of the enzyme.

o G-protein coupled receptors (GPCRs): The imidazole ring can mimic the side chain of
histidine, which is often involved in ligand-receptor interactions.

» Viral Enzymes: Imidazole derivatives have been investigated as inhibitors of viral proteases
and polymerases.

Conclusion

2-bromo-1-methyl-1H-imidazole-4-carboxylic acid represents a highly valuable and versatile
building block for the synthesis of novel compounds with therapeutic potential. Its dual
functionality allows for the rapid generation of diverse chemical libraries, making it an ideal
starting point for drug discovery campaigns targeting a wide range of diseases, particularly in
the search for new antibiotics to combat the growing threat of antimicrobial resistance. While a
dedicated synthetic protocol and full characterization data are yet to be published, the
proposed synthetic routes and predicted spectral data in this guide provide a solid foundation
for researchers to begin exploring the potential of this promising scaffold. The continued
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investigation and derivatization of this compound are likely to yield novel molecules with

significant biological activity and therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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